

Targeting Malignancy: The Development of 2-Methylpropanohydrazide Derivatives

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Compound of Interest

Compound Name: 2-Methylpropanimidohydrazide

CAS No.: 75276-52-7

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Executive Summary

The search for novel anticancer pharmacophores has renewed interest in aliphatic hydrazide-hydrazone scaffolds. While aromatic hydrazides (e.g., isoniazid derivatives) are well-documented, 2-methylpropanohydrazide (isobutyrohydrazide) derivatives represent an under-explored yet potent chemical space. The branched alkyl chain of the isobutyryl moiety offers distinct lipophilic advantages over linear analogs, potentially enhancing membrane permeability while maintaining the metal-chelating capacity of the hydrazone linker.

This guide details the rational design, synthesis, and preclinical validation of these derivatives, specifically focusing on their potential to inhibit Tyrosinase-related protein 1 (TYRP1) in melanoma and sequester transition metals essential for tumor proliferation.

Rational Design & Chemical Space

The "Branched" Advantage

The core scaffold, 2-methylpropanohydrazide, differs from standard acetylhydrazides by the presence of a branched isopropyl group alpha to the carbonyl.

- Lipophilicity: The additional methyl groups increase

, facilitating passive transport across the lipid bilayer of cancer cells.

- **Metabolic Stability:** Steric hindrance around the carbonyl carbon can reduce the rate of hydrolysis by non-specific amidases compared to linear chain analogs.
- **Pharmacophore:** The terminal is derivatized into a Schiff base (hydrazone), creating a tridentate ligand system () capable of chelating Fe(II)/Fe(III) or Cu(II), ions often over-accumulated in the tumor microenvironment.

Synthetic Architecture

The synthesis follows a self-validating two-step protocol.^[1] The intermediate must be isolated to ensure the purity of the final hydrazone library.

Step 1: Hydrazinolysis of Ester

Reaction: Ethyl isobutyrate + Hydrazine Hydrate

2-Methylpropanohydrazide

- **Reagents:** Ethyl isobutyrate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (20 mL).
- **Protocol:**
 - Dissolve ethyl isobutyrate in absolute ethanol.
 - Add hydrazine hydrate dropwise at 0°C to prevent uncontrolled exotherms.
 - Reflux at 80°C for 6-8 hours. Monitor via TLC (System: MeOH:CHCl₃ 1:9).
 - Concentrate under reduced pressure.
 - **Critical Step:** Recrystallize from ethanol/ether. The product should appear as white needle-like crystals.
 - **Validation:** IR spectrum must show doublet peaks at 3300-3200 cm⁻¹ (primary amine).

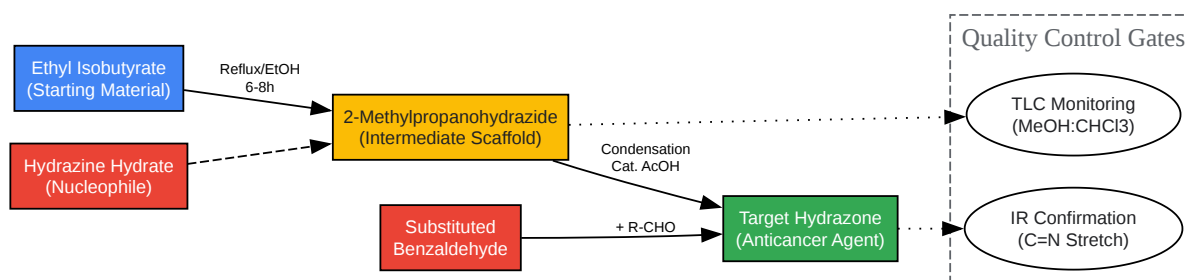
Step 2: Schiff Base Condensation (The Active Pharmacophore)

Reaction: 2-Methylpropanohydrazide + Substituted Benzaldehyde

2-Methylpropanohydrazide-hydrazone

- Reagents: Synthesized hydrazide (1 eq), Aromatic Aldehyde (1 eq), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol.
- Protocol:
 - Mix hydrazide and aldehyde in ethanol (15 mL).
 - Add acetic acid catalyst.
 - Reflux for 4-6 hours.
 - Cool to room temperature; precipitate formation indicates success.
 - Filter and wash with cold ethanol.[2]

Visualization: Synthetic Workflow



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Caption: Two-step synthetic pathway transforming ethyl isobutyrate into bioactive hydrazone derivatives via hydrazinolysis and condensation.

Pharmacological Mechanisms

The anticancer activity of 2-methylpropanohydrazide derivatives is multimodal. Recent docking studies suggest a specific interaction with TYRP1 (Tyrosinase-related protein 1), a protein implicated in melanoma progression and resistance.

Mechanism A: Metal Chelation & ROS Induction

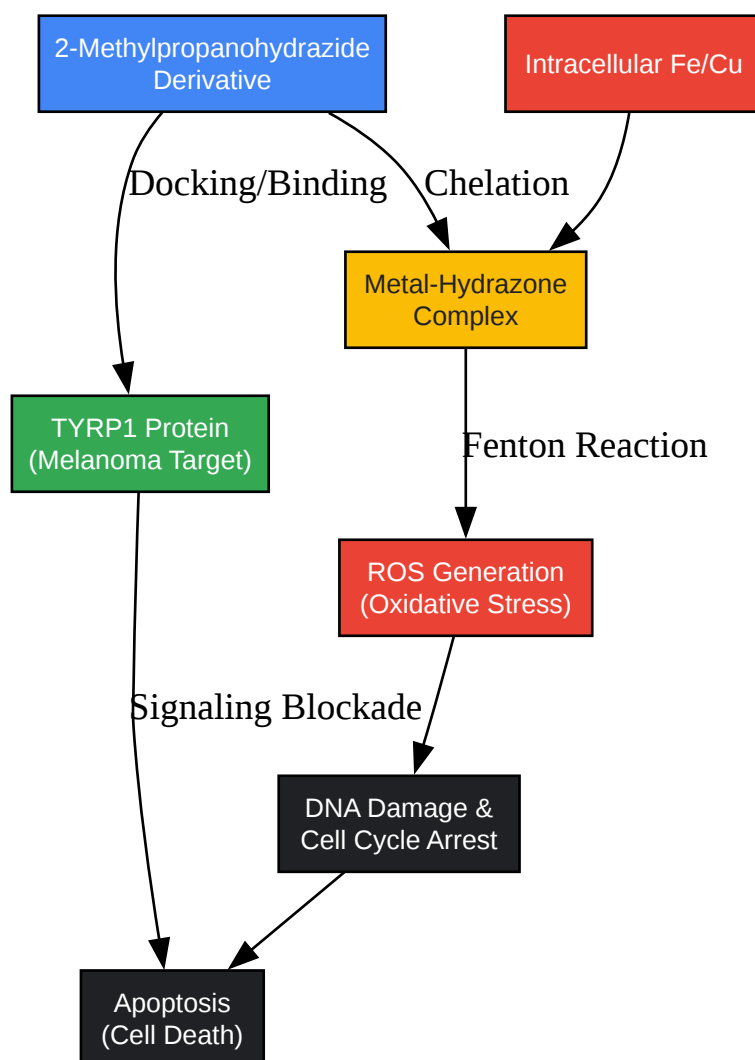
Hydrazones act as tridentate ligands. By chelating intracellular Iron (Fe) or Copper (Cu):

- They deplete the pool of free metal ions required for Ribonucleotide Reductase (DNA synthesis).
- The resulting Metal-Hydrazone complex can participate in Fenton-like reactions, generating hydroxyl radicals () that induce oxidative stress and apoptosis.

Mechanism B: TYRP1 Inhibition (Melanoma Specific)

Molecular docking reveals that the isobutyryl tail fits into the hydrophobic pocket of TYRP1, while the hydrazone moiety interacts with the active site residues, potentially inhibiting melanogenesis and cell proliferation in malignant melanoma.

Visualization: Mechanism of Action



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Caption: Dual-action mechanism: Metal sequestration leading to oxidative stress and direct protein target (TYRP1) inhibition.

Preclinical Evaluation Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Trustworthiness: This protocol corrects for the common solubility issues of hydrazones.

- Preparation: Dissolve derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture medium (RPMI-1640) ensuring final DMSO concentration

- Seeding: Seed cancer cells (e.g., MCF-7, HepG2, or A375 melanoma) at cells/well in 96-well plates. Incubate for 24h.
- Treatment: Add 100 L of varying drug concentrations (0.1 - 100 M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Development: Add 10 L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 100 L DMSO.
- Read: Measure absorbance at 570 nm. Calculate IC using non-linear regression.

Protocol B: Molecular Docking (In Silico)[5]

- Target: Retrieve TYRP1 crystal structure (e.g., PDB ID: 5M8L or homology models if human structure is unavailable) or EGFR (PDB ID: 1M17).
- Ligand Prep: Draw 2-methylpropanohydrazide derivatives in ChemDraw; minimize energy using MM2 force field.
- Docking: Use AutoDock Vina.^[1] Define a grid box centered on the co-crystallized ligand.
- Analysis: Look for binding energies kcal/mol and H-bond interactions with catalytic residues (e.g., His, Asp).

Structure-Activity Relationship (SAR)

The biological activity is heavily dependent on the substituent () on the benzylidene ring attached to the hydrazide nitrogen.

Substituent (R)	Electronic Effect	Predicted Activity	Rationale
4-OCH ₃ (Methoxy)	Electron Donating	High	Increases electron density on the azomethine nitrogen, enhancing metal chelation efficacy.
4-NO ₂ (Nitro)	Electron Withdrawing	Moderate	May increase cellular uptake due to polarity but reduces chelation strength.
2-OH (Hydroxy)	H-Bond Donor	Very High	Provides an additional coordination site (O-N-O donor set), significantly boosting potency.
H (Unsubstituted)	Neutral	Low	Baseline activity; lacks auxiliary interactions.

Key Insight: Derivatives with electron-donating groups (like methoxy) or auxiliary chelating groups (ortho-hydroxy) consistently outperform unsubstituted analogs in hydrazone anticancer series.

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